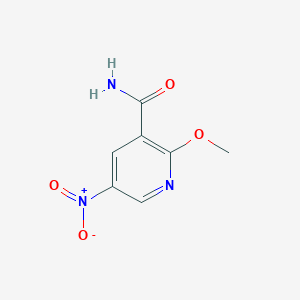
2-Methoxy-5-nitropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-nitropyridine-3-carboxamide is a chemical compound with the molecular formula C7H7N3O4. It belongs to the class of nitropyridines, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a methoxy group at the 2-position, a nitro group at the 5-position, and a carboxamide group at the 3-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitropyridine-3-carboxamide typically involves the nitration of 2-methoxypyridine followed by the introduction of the carboxamide group. One common method includes the reaction of 2-methoxypyridine with nitric acid in the presence of sulfuric acid to yield 2-methoxy-5-nitropyridine. This intermediate is then reacted with an appropriate amine to form the carboxamide derivative .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methoxy-5-aminopyridine-3-carboxamide.
Reduction: Formation of 2-methoxy-5-nitropyridine-3-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Methoxy-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Methoxy-5-nitropyridine: Lacks the carboxamide group but shares similar chemical properties.
2-Chloro-5-nitropyridine: Contains a chloro group instead of a methoxy group.
3-Methoxy-2-nitropyridine: The positions of the methoxy and nitro groups are different.
Uniqueness: 2-Methoxy-5-nitropyridine-3-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
60524-16-5 |
|---|---|
Formule moléculaire |
C7H7N3O4 |
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
2-methoxy-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H7N3O4/c1-14-7-5(6(8)11)2-4(3-9-7)10(12)13/h2-3H,1H3,(H2,8,11) |
Clé InChI |
JLIHKSCYWAINOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















